molecular formula C20H18ClN3O5 B6139546 ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B6139546
M. Wt: 415.8 g/mol
InChI Key: JQBHHZQABIIROL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves the condensation of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[3-[[2-(2-chlorophenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-2-28-18(26)11-24-15-9-5-3-7-13(15)19(20(24)27)23-22-17(25)12-29-16-10-6-4-8-14(16)21/h3-10,27H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBHHZQABIIROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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